molecular formula C19H17N3O2 B13724930 N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B13724930
M. Wt: 319.4 g/mol
InChI Key: OQHUPDDYTKRLQF-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is a chemical compound with the molecular formula C19H17N3O2 This compound is known for its unique structure, which includes an aminophenyl group, a naphthohydrazide moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-hydroxy-2-naphthohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
  • N’-[1-(4-aminophenyl)ethylidene]-2-furohydrazide
  • N’-[1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide

Uniqueness

N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is unique due to its specific structural features, such as the presence of a hydroxy group on the naphthohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,20H2,1H3,(H,22,24)/b21-12+

InChI Key

OQHUPDDYTKRLQF-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)N

Origin of Product

United States

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